2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine
Description
2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further modified with a fluoroethyl group
Properties
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBWVNXFQDZSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-fluoroethyl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a fluoroethyl group.
2-(4-Methylpiperazin-1-yl)pyrimidine: Contains a methyl group instead of a fluoroethyl group.
2-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidine: Features a fluorophenyl group instead of a fluoroethyl group.
Uniqueness
2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine is unique due to the presence of the fluoroethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This modification can enhance the compound’s ability to cross biological membranes and improve its metabolic stability, making it a valuable candidate for drug development.
Biological Activity
2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its mechanism of action, effects on various biological pathways, and potential applications in medicinal chemistry.
The compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is modified by a 2-fluoroethyl group. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that similar compounds exhibit various mechanisms of action:
- Inhibition of Enzymes : Analogous derivatives have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play critical roles in cholinergic neurotransmission. This inhibition can enhance cognitive function by increasing acetylcholine levels in synaptic clefts.
- Anticancer Activity : Related pyrimidine derivatives have demonstrated potential anticancer effects through the inhibition of protein kinases involved in cell proliferation and survival . The ability to modulate these pathways positions such compounds as promising candidates for cancer therapy.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Properties
Research suggests that compounds structurally similar to this compound exhibit moderate to significant efficacy against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of human breast cancer cells by pyrimidine derivatives .
Neuropharmacological Effects
The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer's disease. By enhancing cholinergic signaling, these compounds may improve cognitive deficits associated with such conditions.
Antiviral Activity
Some studies have explored the antiviral properties of piperazine-pyrimidine derivatives against viruses like chikungunya. The structure-activity relationship (SAR) studies have identified specific modifications that enhance antiviral efficacy, indicating a broader therapeutic potential .
Data Tables
| Activity Type | Target | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | Human breast cancer cells | IC50 = 18 μM | |
| Neuropharmacological | Acetylcholinesterase | Inhibition observed | |
| Antiviral | Chikungunya virus | Selective inhibitor |
Case Studies
- Anticancer Efficacy : A study evaluating the effects of pyrimidine derivatives on breast cancer cells found that certain analogues exhibited IC50 values comparable to established chemotherapeutics, suggesting their viability as alternative treatments .
- Neuropharmacological Applications : In vitro assays demonstrated that compounds inhibiting AChE could lead to improved cognitive function in models simulating Alzheimer's pathology, highlighting their potential in neurodegenerative disease management.
- Antiviral Potential : Research into the antiviral activity against chikungunya virus revealed that specific modifications to the piperazine-pyrimidine scaffold could significantly enhance antiviral efficacy, warranting further exploration into this area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
